molecular formula C17H24N4O3 B2384837 1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361724-89-0

1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No. B2384837
M. Wt: 332.404
InChI Key: XMBSTKUKDCSAFZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,3,4-oxadiazole ring, a piperidine ring, and a carbonyl group . The 1,3,4-oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In some cases, the compounds are converted to heterocyclic 1,3,4-oxadiazole nucleophiles, which are then reacted with an electrophile to form the target compounds .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For example, FT-IR, proton NMR, and 13C NMR can be used to identify the functional groups present in the molecule . The InChI code for a similar compound, (5-methyl-1,3,4-oxadiazol-2-yl)methanol, is 1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the 1,3,4-oxadiazole ring and the piperidine ring. In IR spectra, synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For instance, (5-methyl-1,3,4-oxadiazol-2-yl)methanol has a molecular weight of 114.1 and is a liquid at room temperature .

Future Directions

Oxadiazoles, including this compound, have shown promise in various fields such as material science, medicinal chemistry, and high-energy molecules . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring the therapeutic potential of this compound and its derivatives, as well as their use in the development of new drugs .

properties

IUPAC Name

1-[4-[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-3-15(22)20-8-6-14(7-9-20)17(23)21-10-4-13(5-11-21)16-19-18-12(2)24-16/h3,13-14H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBSTKUKDCSAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

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